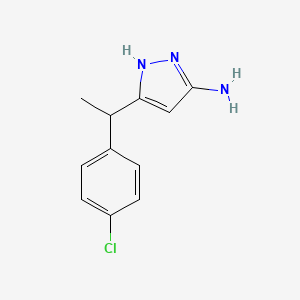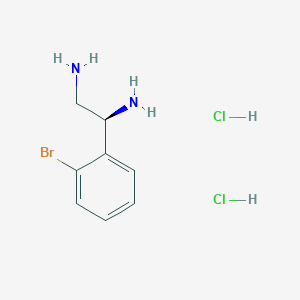![molecular formula C11H13N3OS B13037339 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is a heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno-3-carbonitrile with formic acid and formamide . This reaction proceeds under reflux conditions to yield the desired pyrimidinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to its corresponding dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or thieno positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative, while nucleophilic substitution with an amine can produce an amino-substituted pyrimidinone.
Applications De Recherche Scientifique
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thieno-3-carbonitrile: A precursor in the synthesis of the target compound.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine: A chlorinated derivative used in nucleophilic substitution reactions.
Selenophenopyrimidine derivatives: Similar compounds with selenium atoms replacing sulfur in the thieno ring, studied for their anticancer activities.
Uniqueness
2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one is unique due to its specific ring fusion and the presence of both amino and pyrimidinone functionalities. This structural uniqueness contributes to its diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H13N3OS |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
4-amino-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3-trien-6-one |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-8-6-4-2-1-3-5-7(6)16-9(8)10(15)14-11/h1-5H2,(H3,12,13,14,15) |
Clé InChI |
AZYSSJOEJOCMIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)SC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


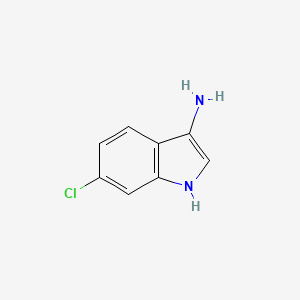
![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
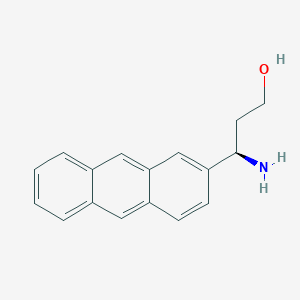


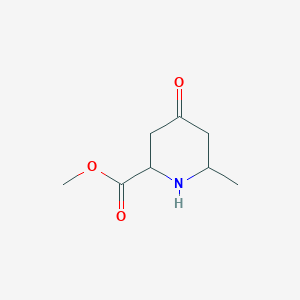

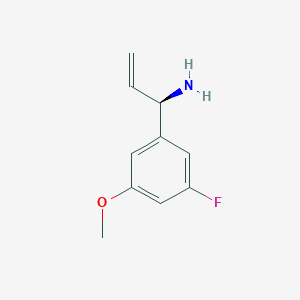
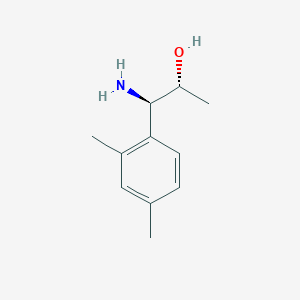

![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)
